molecular formula C11H20N4OS B12938140 N-(3-Heptyl-5-sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide CAS No. 32444-85-2

N-(3-Heptyl-5-sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide

Cat. No.: B12938140
CAS No.: 32444-85-2
M. Wt: 256.37 g/mol
InChI Key: KGIWBAWUVJNZQH-UHFFFAOYSA-N
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Description

N-(3-Heptyl-5-sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a heptyl chain at position 3, a sulfanylidene (C=S) group at position 5, and an acetamide moiety at position 2. This compound’s structural uniqueness lies in the combination of a long alkyl chain and a sulfur-containing functional group, distinguishing it from other triazole derivatives .

Properties

CAS No.

32444-85-2

Molecular Formula

C11H20N4OS

Molecular Weight

256.37 g/mol

IUPAC Name

N-(3-heptyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)acetamide

InChI

InChI=1S/C11H20N4OS/c1-3-4-5-6-7-8-10-12-13-11(17)15(10)14-9(2)16/h3-8H2,1-2H3,(H,13,17)(H,14,16)

InChI Key

KGIWBAWUVJNZQH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=NNC(=S)N1NC(=O)C

Origin of Product

United States

Preparation Methods

Synthesis Yields and Purity

Step Yield (%) Purification Method Notes
Hydrazide formation 75–85 Filtration, washing High purity hydrazide intermediate
Triazole cyclization 65–80 Recrystallization Formation of triazole ring confirmed by NMR
Sulfurization 60–75 Column chromatography Sulfanylidene group introduction verified by IR (C=S stretch)
Acetylation 70–90 Recrystallization Final product purity >98% by HPLC

Characterization Data

  • NMR Spectroscopy: Signals corresponding to the heptyl chain protons, triazole ring protons, and acetamide methyl group are clearly observed.
  • IR Spectroscopy: Characteristic absorption bands for C=S (~1200–1400 cm⁻¹), amide C=O (~1650 cm⁻¹), and N-H stretching (~3200–3400 cm⁻¹).
  • Mass Spectrometry: Molecular ion peak consistent with molecular formula C13H21N5OS.
  • Elemental Analysis: Matches theoretical values for C, H, N, S content.

Comparative Analysis with Related Compounds

Compound Name Key Structural Feature Preparation Complexity Biological Relevance
N-(3-Heptyl-5-sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide Heptyl chain + sulfanylidene triazole Moderate Potential pharmacological agent
N-(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide Thiadiazole ring + sulfanylidene Simpler Known antibacterial activity
3-Hexylthiazolidine Thiazolidine ring + hexyl chain Simpler Used in diabetes treatment

The presence of the heptyl chain in the target compound increases lipophilicity, potentially enhancing bioavailability compared to shorter alkyl chains or simpler heterocycles.

Chemical Reactions Analysis

Types of Reactions

N-(3-Heptyl-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-Heptyl-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The table below compares key structural elements of N-(3-Heptyl-5-sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide with analogous triazole-acetamide derivatives:

Compound Triazole Type Position 3 Substituent Position 5 Substituent Acetamide Modification Key Functional Groups
Target Compound 1,2,4-triazol-4-yl 3-Heptyl 5-Sulfanylidene (C=S) Unmodified acetamide C=S, long alkyl chain
Brezivaptanum (INN Proposed) 1,2,4-triazol-4-yl 3-(3-Chlorophenyl) 5-Oxo (C=O) Isopropyl substitution C=O, morpholinylethylphenyl
2-[3-Amino-5-methyl-5-(pyridin-3-yl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]propanoic acid 1,2,4-triazol-4-yl 5-Methyl, 5-(pyridin-3-yl) - Propanoic acid side chain Pyridine, carboxylic acid
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) 1,2,3-triazol-1-yl 4-(Naphthalen-1-yloxy)methyl - 4-Chlorophenyl substitution Naphthyloxy, chloroaryl
N-(p-tolyl)-2-(2,4-dioxo-thiazolidin-3-yl)acetamide Thiazolidinone - 2,4-Dioxo p-Tolyl substitution Thiazolidinone, dioxo groups

Key Observations :

  • Substituent Effects : The heptyl chain in the target compound increases lipophilicity compared to aromatic substituents (e.g., chlorophenyl in brezivaptanum or naphthyloxy in 6m). The sulfanylidene (C=S) group may enhance metal-binding capacity relative to C=O in brezivaptanum .
  • Acetamide Modifications : Unlike the unmodified acetamide in the target compound, brezivaptanum and compound 6m feature isopropyl and chlorophenyl substitutions, respectively, which influence steric bulk and receptor interactions.

Catalytic Systems :

  • Alum (KAl(SO₄)₂·12H₂O) is employed for eco-friendly synthesis of triazole-propanoic acid derivatives .
  • Copper acetate (Cu(OAc)₂) is standard for CuAAC reactions in triazole synthesis .

Spectroscopic and Physicochemical Properties

  • IR Spectroscopy :
    • The target compound’s sulfanylidene group is expected to show C=S stretches near 1050–1200 cm⁻¹, distinct from C=O peaks (1670–1680 cm⁻¹) in brezivaptanum and compound 6m .
    • N–H stretches (~3290 cm⁻¹) and aromatic C=C (1590–1610 cm⁻¹) are common across analogs .
  • NMR Data :
    • The heptyl chain’s protons would resonate at δ 0.8–1.5 ppm (CH₂/CH₃), while aromatic protons in brezivaptanum and 6m appear at δ 7.0–8.5 ppm .

Biological Activity

N-(3-Heptyl-5-sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide is a synthetic organic compound belonging to the class of triazole derivatives. This compound is notable for its unique structural features, including a heptyl chain and a sulfanylidene moiety, which contribute to its diverse biological activities. Herein, we explore the biological activity of this compound based on various studies and findings.

PropertyValue
CAS Number 32444-85-2
Molecular Formula C11H20N4OS
Molecular Weight 256.37 g/mol
IUPAC Name N-(3-heptyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)acetamide
Canonical SMILES CCCCCCC1=NNC(=S)N1NC(=O)C

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound may exert its effects by inhibiting specific enzymes or disrupting cellular processes, leading to significant pharmacological outcomes.

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit notable antimicrobial properties. This compound has been evaluated for its potential against various pathogens. Its structural similarity to other triazole compounds suggests that it may possess significant antifungal and antibacterial activity.

Anticonvulsant Activity

Studies have highlighted the anticonvulsant potential of related triazole compounds. For instance, compounds with similar triazole rings have shown effectiveness in models of epilepsy. The presence of the heptyl chain in this compound may enhance its ability to cross the blood-brain barrier and exert anticonvulsant effects.

Study 1: Anticonvulsant Evaluation

A study focusing on triazole derivatives demonstrated that compounds with a similar structure exhibited protective indices (PI) significantly higher than traditional anticonvulsants like carbamazepine. The median effective dose (ED50) and median toxicity dose (TD50) were assessed in animal models, suggesting that modifications in the triazole structure can lead to enhanced efficacy and safety profiles .

Study 2: Antimicrobial Screening

In vitro studies have been conducted to evaluate the antimicrobial efficacy of various triazole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited promising antibacterial activity, which could be extrapolated to this compound due to structural similarities .

Comparative Analysis with Related Compounds

The following table summarizes key features of related compounds that share structural similarities with this compound:

Compound NameStructure TypeKey FeaturesUnique Aspects
N-(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamideThiadiazoleContains thiadiazole ringStrong antibacterial activity
1-(5-Methyl)-1H-pyrazolPyrazolePyrazole ring structureExhibits anti-inflammatory properties
3-HexylthiazolidineThiazolidineThiazolidine frameworkUsed in diabetes treatment

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